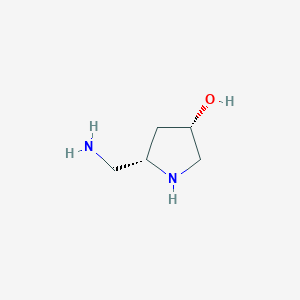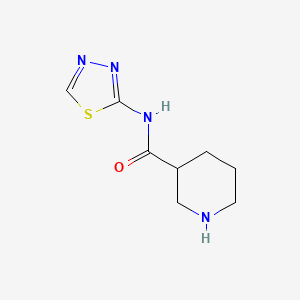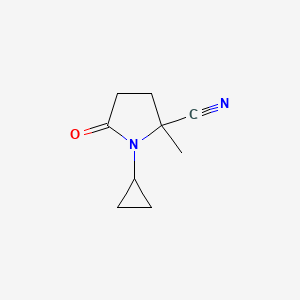
(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol
Vue d'ensemble
Description
(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol, also known as SIB-1553A, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol is not fully understood. However, it has been found to act as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a wide range of physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR has been found to have neuroprotective effects and may be involved in the treatment of neurological disorders.
Biochemical and Physiological Effects
(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin. It has also been found to modulate the activity of several ion channels, including the NMDA receptor and the GABA receptor. These effects may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol is its high potency and selectivity for the α7 nAChR. This makes it a useful tool for studying the function of this receptor and its potential therapeutic applications. However, one of the limitations of (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use in the treatment of drug addiction, particularly nicotine addiction. Additionally, further research is needed to fully understand the mechanism of action of (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (3S,5S)-5-(aminomethyl)pyrrolidin-3-ol involves the reaction of (S)-proline with formaldehyde and ammonia. This reaction leads to the formation of a diastereomeric mixture of (3S,5S)- and (3R,5S)-5-(aminomethyl)pyrrolidin-3-ol. The diastereomeric mixture can be separated using chromatographic techniques, and the (3S,5S)-enantiomer can be isolated.
Applications De Recherche Scientifique
(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of drug addiction, anxiety, and depression.
Propriétés
IUPAC Name |
(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-2-4-1-5(8)3-7-4/h4-5,7-8H,1-3,6H2/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKJBJVGUAQJOS-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-5-(aminomethyl)pyrrolidin-3-ol | |
CAS RN |
2102911-16-8 | |
| Record name | rac-(3R,5R)-5-(aminomethyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]-[(1-methylimidazol-2-yl)methyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2445518.png)


![1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2445521.png)




![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)

![16-(Cyclohexylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2445536.png)


![6-N-(2-methoxyphenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445541.png)